

Application Note: 3-Fluoro-4-chlorobenzyl Chloride in API Synthesis

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Compound of Interest

Compound Name: 3-Fluoro-4-chlorobenzyl chloride

CAS No.: 160658-68-4

Cat. No.: B1586334

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Executive Summary

3-Fluoro-4-chlorobenzyl chloride is a high-value halogenated building block used critically in the synthesis of kinase inhibitors and next-generation antifungals. Its specific substitution pattern—combining the lipophilicity and metabolic stability of the chlorine atom with the bioisosteric and electronic modulation of the fluorine atom—makes it an essential pharmacophore for optimizing drug-target binding interactions.

This guide details its application in the synthesis of Ravoxertinib (GDC-0994), a clinical-stage ERK1/2 inhibitor, and explores its utility in the development of novel antifungal agents (e.g., Orotomide class).

Chemical Profile & Reactivity

- IUPAC Name: 4-(Chloromethyl)-1-chloro-2-fluorobenzene
- CAS: 160658-68-4 (Note: Often confused with isomers; specificity is critical).
- Molecular Formula: C₇H₅Cl₂F

- Molecular Weight: 179.02 g/mol
- Key Reactivity:
 - Electrophilic Benzylolation: The benzylic chloride is highly susceptible to SN2 displacement by nucleophiles (amines, thiols, alkoxides).
 - Homologation: Precursor to phenylacetic acids (via cyanide) or styrenes (via Wittig reagents).
 - Metabolic Stability: The 3-F, 4-Cl substitution blocks common metabolic soft spots (para-oxidation) while modulating pKa of neighboring groups.

Case Study 1: Synthesis of Ravoxertinib (GDC-0994)

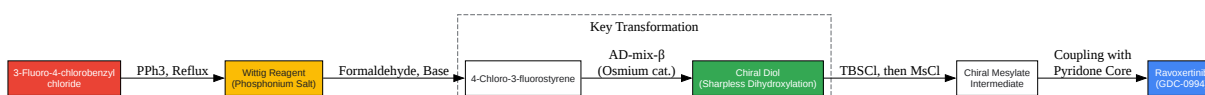
Therapeutic Class: ERK1/2 Inhibitor (Oncology) Mechanism: ATP-competitive inhibition of extracellular signal-regulated kinase.

Role of the Intermediate

In the synthesis of Ravoxertinib, the 3-fluoro-4-chlorophenyl moiety is the critical "tail" that occupies the hydrophobic pocket of the ERK kinase domain. The benzyl chloride serves as the precursor to the chiral ethyl linker found in the drug's structure.

Retrosynthetic Analysis

The synthesis typically proceeds via the construction of a chiral diol or amino-alcohol intermediate. The benzyl chloride is converted to 4-chloro-3-fluorostyrene, which undergoes asymmetric dihydroxylation.



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Figure 1: Synthetic pathway for the introduction of the 3-fluoro-4-chlorophenyl moiety in Ravoxertinib.

Detailed Protocol: Preparation of the Styrene Precursor

Note: This protocol describes the conversion of the benzyl chloride to the styrene, a common precursor for GDC-0994 intermediates.

Reagents:

- **3-Fluoro-4-chlorobenzyl chloride** (1.0 equiv)
- Triphenylphosphine (PPh₃) (1.1 equiv)
- Formaldehyde (aq. 37%)
- Sodium Hydroxide (NaOH)
- Toluene / Dichloromethane (DCM)

Step-by-Step Methodology:

- Phosponium Salt Formation:
 - Charge a reactor with **3-Fluoro-4-chlorobenzyl chloride** and Toluene (5 vol).
 - Add PPh₃ (1.1 equiv) portion-wise at room temperature.
 - Heat to reflux (110°C) for 4-6 hours. A white precipitate (phosponium salt) will form.
 - Cool to 20°C, filter the solid, and wash with cold Toluene. Dry under vacuum.
- Wittig Olefination:
 - Suspend the phosponium salt in DCM (10 vol) and add Formaldehyde (37% aq, 5 equiv).
 - Add NaOH (50% aq, 5 equiv) dropwise while maintaining temperature <25°C (Exothermic).

- Stir vigorously for 2 hours. The organic layer will contain the 4-chloro-3-fluorostyrene.
- Phase Separation: Separate the organic layer, wash with water and brine.
- Purification: Concentrate and purify via short-path distillation (to prevent polymerization) or use directly if purity >95%.

Critical Quality Attribute (CQA):

- Impurity Control: Ensure removal of residual PPh_3 and phosphine oxide, as these can poison the Osmium catalyst in the subsequent Sharpless dihydroxylation step.

Case Study 2: Antifungal Drug Discovery (Orotomides)

Context: The rise of azole-resistant fungi has driven the search for novel mechanisms. F2G Ltd developed the Orotomide class (e.g., Olorofim). Application: While Olorofim itself uses a different substitution, **3-Fluoro-4-chlorobenzyl chloride** is cited in related patents (e.g., WO2009/130481) as a building block for exploring Structure-Activity Relationships (SAR) in this class.

Reaction Class: N-Alkylation of Imidazoles/Pyrroles. Protocol Summary:

- Dissolve the azole/pyrrole core in DMF.
- Add Cesium Carbonate (Cs_2CO_3) (1.5 equiv) as a base.
- Add **3-Fluoro-4-chlorobenzyl chloride** (1.1 equiv).
- Heat to 60-80°C for 4 hours.
- Result: Formation of the N-benzyl derivative, enhancing lipophilicity and target affinity.

Comparative Data: Halogenated Benzyl Chlorides

The specific 3-F, 4-Cl substitution offers distinct physicochemical advantages over analogs.

Property	3-Fluoro-4-chlorobenzyl	4-Chlorobenzyl	3,4-Dichlorobenzyl	Impact on API
Electronic Effect	Electron Withdrawing ($\sigma \sim 0.6$)	Electron Withdrawing ($\sigma \sim 0.23$)	Strong EWG	Modulates pKa of attached amines; alters H-bond donor capability.
Lipophilicity (LogP)	High	Moderate	Very High	Improves membrane permeability (CNS/Tumor penetration).
Metabolic Stability	High (Blocks para-oxidation)	Low (Susceptible to metabolism)	High	Prolongs half-life ($t_{1/2}$).
Steric Bulk	Moderate	Low	High	Fits specific kinase hydrophobic pockets (e.g., ERK1/2).

Safety & Handling Guidelines

- Hazards: Corrosive, Lachrymator. Causes severe skin burns and eye damage.
- Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolyzes to alcohol and HCl).
- Incompatibility: Strong oxidizers, amines (exothermic polymerization potential).

References

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